Product packaging for Lithium iodide dihydrate(Cat. No.:CAS No. 17023-25-5)

Lithium iodide dihydrate

Cat. No.: B097094
CAS No.: 17023-25-5
M. Wt: 169.9 g/mol
InChI Key: UPZGJLYTRBYTLM-UHFFFAOYSA-M
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Description

Overview of Lithium Halide Hydrates and their Scientific Significance

Lithium halides, a class of salts, are noteworthy for their pronounced tendency to form hydrates, which are crystalline compounds containing water molecules. vedantu.com This affinity for water is a direct consequence of the small size and high charge density of the lithium cation (Li⁺), which strongly polarizes water molecules. vedantu.com Among the alkali metals, lithium's small ionic radius gives it the greatest ability to attract and bond with water molecules, leading to the common occurrence of its salts as hydrates. vedantu.com The number of water molecules incorporated into the crystal structure, known as the water of hydration, can vary, leading to different hydrated forms such as monohydrates, dihydrates, and trihydrates. vedantu.comresearchgate.netiucr.org

The scientific significance of lithium halide hydrates is extensive and spans various fields. Their high solubility and the low eutectic temperatures of their aqueous solutions make them valuable in refrigeration technologies. researchgate.net In the realm of materials science, they are investigated for their potential use as solid-state electrolytes in batteries. wikipedia.orguwo.ca The study of their crystal structures and phase transitions under different conditions, such as high pressure, provides crucial data for developing geophysical models of extraterrestrial environments, like icy planets and moons. iucr.org Furthermore, the interactions between lithium halides and water molecules in their hydrated forms are of fundamental interest in understanding ion solvation and the behavior of concentrated electrolyte solutions.

Distinctive Characteristics of Lithium Iodide Dihydrate within the Hydrate (B1144303) Family

Within the family of lithium halide hydrates, this compound (LiI·2H₂O) possesses a unique set of characteristics. Unlike the hydrates of lithium chloride and lithium bromide, the hydrates of lithium iodide, including the dihydrate, have congruent melting points. chemicalbook.com This means that at the melting point, the solid and liquid phases have the same composition.

The crystal structure of this compound has been a subject of detailed study. researchgate.net In LiI·2H₂O, the lithium cation is octahedrally coordinated. researchgate.net The structure consists of one halogen-halogen edge and two water-water edges. researchgate.net This arrangement is distinct from the dihydrate of lithium chloride, which exhibits one water-water edge and two mixed halogen-water edges. researchgate.net

Table 1: Comparison of Lithium Halide Dihydrate Properties

Property This compound (LiI·2H₂O) Lithium Chloride Dihydrate (LiCl·2H₂O) Lithium Bromide Dihydrate (LiBr·2H₂O)
Crystal Structure Type NaI·2H₂O type researchgate.net NaCl·2H₂O type researchgate.net NaI·2H₂O type researchgate.net
Coordination Geometry of Li⁺ Octahedral researchgate.net Octahedral researchgate.net Octahedral researchgate.net

| Melting Behavior | Congruent melting chemicalbook.com | Incongruent melting | Incongruent melting |

Evolution of Research Perspectives on this compound

Research interest in lithium iodide and its hydrates has evolved significantly over time. Initially, the focus was on fundamental properties such as its solubility and the characterization of its various hydrated forms. wikipedia.orgchemicalbook.com Early studies also explored its use in applications like photography and as an absorbent in refrigeration processes. chemicalbook.com

More recently, with the advent of advanced analytical techniques, research has delved into the intricate details of its crystal structure and the dynamics of water molecules within the hydrate. researchgate.netrsc.org A significant shift in research perspective has been driven by the growing demand for advanced energy storage solutions. This has led to extensive investigation of lithium iodide, often in its hydrated forms, as a component in electrolytes for high-performance batteries, particularly lithium-ion and lithium-oxygen batteries. exactitudeconsultancy.comuchicago.eduresearchgate.net Researchers are exploring how the presence of water in hydrated lithium iodide can influence the electrochemical processes at the electrode-electrolyte interface. uchicago.eduresearchgate.netacs.org For instance, studies have shown that the addition of iodide to electrolytes containing water can promote the formation of specific lithium compounds at the expense of others, which has critical implications for battery performance and cyclability. uchicago.eduresearchgate.net

Scope and Objectives of Contemporary this compound Research

Current research on this compound is multifaceted, with several key objectives:

Understanding Interfacial Phenomena in Batteries: A primary goal is to elucidate the role of hydrated lithium iodide at the electrode-electrolyte interface in all-solid-state batteries. acs.org This includes investigating the formation of interphases and understanding how they affect charge transfer and prevent detrimental reactions, such as the formation of lithium dendrites. acs.org

Improving Battery Performance: A major objective is to leverage the properties of lithium iodide hydrates to enhance the performance of various battery chemistries. This includes reducing the charging overpotential in lithium-oxygen batteries and improving the cycle life and efficiency of lithium-metal batteries. uchicago.eduresearchgate.netacs.org

Development of Novel Electrolytes: Researchers are actively developing new solid-state electrolytes based on lithium iodide and its hydrates. uwo.caosti.gov The aim is to create materials with high ionic conductivity, good chemical stability, and compatibility with high-voltage cathodes. uwo.ca

Fundamental Structural and Spectroscopic Studies: Continued investigation into the fundamental properties of this compound remains a key objective. This includes detailed structural analysis using techniques like X-ray diffraction and spectroscopic studies to probe the interactions between the lithium ions, iodide ions, and water molecules. researchgate.netrsc.orgrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound LiI·2H₂O
Lithium chloride LiCl
Lithium bromide LiBr
Lithium iodide LiI
Lithium cation Li⁺
Water H₂O
Sodium chloride NaCl
Sodium iodide NaI
Lithium hydroxide (B78521) LiOH
Lithium peroxide Li₂O₂
Lithium superoxide (B77818) LiO₂
Lithium iodide monohydrate LiI·H₂O

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4ILiO2 B097094 Lithium iodide dihydrate CAS No. 17023-25-5

Properties

IUPAC Name

lithium;iodide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZGJLYTRBYTLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].O.O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4ILiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635631
Record name Lithium iodide--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17023-25-5
Record name Lithium iodide--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Crystallization Science of Lithium Iodide Dihydrate

Preparation Routes for Stoichiometric Lithium Iodide Dihydrate

The formation of this compound can be achieved through several laboratory techniques, primarily involving crystallization from aqueous solutions or melts, and mechanochemical methods for related solid solutions.

Lithium iodide is known to form several hydrates, including the monohydrate, dihydrate, trihydrate, and pentahydrate, which exist as stable phases in aqueous solid-liquid equilibria. nih.govresearchgate.net The crystallization of a specific hydrate (B1144303) from an aqueous solution is highly dependent on the solution's concentration and temperature. For instance, lithium iodide trihydrate can be crystallized at room temperature from a 70 wt% aqueous solution prepared at 353 K using anhydrous lithium iodide. researchgate.net The general principle involves preparing a solution of lithium iodide, often by reacting lithium carbonate or lithium hydroxide (B78521) with hydroiodic acid, followed by purification through recrystallization. webelements.co.uknih.gov Controlling the evaporation and temperature of these solutions allows for the selective crystallization of the desired hydrate. aip.orgresearchgate.net

A direct method for preparing this compound involves melt crystallization. researchgate.net This technique was successfully used to prepare crystals of LiI·2H₂O by melting a stoichiometric mixture of 78 wt% anhydrous lithium iodide and 22 wt% water in a thermostatted Eppendorf tube at 368 K. researchgate.net This approach allows for precise control over the hydration state by ensuring the exact molar ratio of water to lithium iodide required for the dihydrate form. The crystals can be prepared directly in a medium like silicon grease for immediate X-ray analysis, circumventing issues of atmospheric moisture absorption. researchgate.net This method contrasts with attempts to form the dihydrate by dehydrating higher hydrates, which often prove difficult. researchgate.net

Mechanochemical synthesis, typically involving high-energy ball milling, is a powerful solvent-free technique for producing complex solid-state materials. mdpi.com While not a standard method for preparing pure this compound, it is effective for synthesizing lithium iodide-containing solid solutions and complex halides. acs.org This approach has been used to create novel materials like lithium tetrahaloaluminates (e.g., LiAlI₄) and Li₂OHI by milling precursor materials. acs.orgworldscientific.com For example, LiAlI₄ was synthesized for the first time using mechanochemical methods, as traditional thermal methods were unsuccessful. acs.org Similarly, mechanochemical treatment is used to add LiI to materials like hexagonal Li₄SnS₄ to enhance ionic conductivity for solid-state battery applications. rsc.orgnih.gov This method is valued for its ability to produce high-purity, crystalline materials, including those with low melting points. worldscientific.com

Challenges and Optimization in this compound Crystal Preparation

The preparation of high-quality, single-phase this compound crystals is fraught with challenges. A significant difficulty lies in controlling the hydration state, as other hydrates, particularly the trihydrate, can form preferentially. researchgate.net Attempts to prepare LiI·2H₂O by dehydrating commercially available lithium iodide hydrate (often a mix of di- and trihydrate) have been reported as unsuccessful. researchgate.net For example, heating a melt of lithium iodide hydrate at temperatures between 348 K and 523 K, or suctioning water vapor above a melt at 353 K, resulted in the crystallization of the trihydrate rather than the dihydrate. researchgate.net

Furthermore, the hygroscopic nature of lithium iodide complicates its handling and the growth of consistent single crystals. barc.gov.in The compound readily absorbs atmospheric moisture, which can alter the hydration state and introduce impurities. Hydrolysis can also occur during dehydration, especially when trying to remove the final water molecule from a hydrate, leading to the formation of lithium hydroxide and hydrogen iodide gas, which can corrode equipment. google.comfunctmaterials.org.ua Optimization requires stringent control over temperature, atmospheric conditions (e.g., using an argon shield), and the water content of the starting materials. google.com

Synthesis of Related Lithium Iodide Hydrates for Comparative Studies

To understand the properties of this compound, it is often necessary to synthesize and study its related hydrates. The monohydrate, trihydrate, and pentahydrate are the most common related forms. nih.gov

The synthesis of different lithium iodide hydrates is achieved by carefully controlling the crystallization conditions from aqueous solutions. While detailed methods for LiI pentahydrate are less commonly reported, the preparation of the trihydrate is well-documented.

Lithium Iodide Trihydrate (LiI·3H₂O): This hydrate can be crystallized at room temperature from a 70 wt% aqueous solution of anhydrous lithium iodide. researchgate.net It has also been prepared by reacting high-purity lithium carbonate with freshly distilled hydriodic acid, followed by double crystallization from the resulting solution. osti.gov Another method involves reacting lithium hydroxide monohydrate with elemental iodine in an aqueous solution. google.com Infrared spectroscopy studies have been conducted on LiI·3H₂O to understand the nature of the water molecules within its crystal structure. cdnsciencepub.comcdnsciencepub.com

Lithium Iodide Monohydrate (LiI·H₂O): The monohydrate is typically formed by the careful dehydration of higher hydrates. functmaterials.org.ua For instance, the decomposition of LiI·3H₂O and LiI·2H₂O to the monohydrate can proceed without hydrolysis, although removing the final water molecule to form anhydrous LiI is challenging. functmaterials.org.ua A controlled dehydration process involves heating a higher hydrate (like the trihydrate) under vacuum until the desired water content is reached. google.comosti.gov

Hydrate FormSynthesis MethodConditionsSource
LiI·2H₂O Melt CrystallizationStoichiometric melt (78 wt% LiI, 22 wt% H₂O) at 368 K. researchgate.net
LiI·3H₂O Aqueous CrystallizationFrom a 70 wt% LiI aqueous solution at room temperature. researchgate.net
LiI·3H₂O Aqueous CrystallizationReaction of Li₂CO₃ with HI, followed by recrystallization. osti.gov
LiI·3H₂O Aqueous CrystallizationReaction of LiOH·H₂O with I₂ in an aqueous solution. google.com
LiI·H₂O DehydrationControlled dehydration of higher hydrates (e.g., LiI·3H₂O) under vacuum. functmaterials.org.uaosti.gov

Advanced Structural Elucidation of Lithium Iodide Dihydrate

Investigation of Unusual Coordination Environments in Lithium Iodide Dihydrate Complexes

The coordination chemistry of the lithium ion (Li⁺) is characterized by its flexibility, which allows for the formation of diverse structural motifs. While typical coordination geometries are commonly observed, the interaction of this compound with other molecular species can lead to the formation of complexes with unusual and noteworthy coordination environments. These unique arrangements are of significant interest for their potential implications in supramolecular chemistry and materials science.

In its simple hydrated form, this compound (LiI·2H₂O), the lithium cation typically adopts a conventional coordination geometry. Research on the crystal structures of higher hydrates of lithium halides has revealed that in LiI·2H₂O, the lithium cation is octahedrally coordinated. researchgate.netnih.gov This coordination sphere consists of four water molecules and two iodide ions, forming a [Li(H₂O)₄I₂] octahedron. The dihydrate crystallizes in a structure type similar to NaI·2H₂O. researchgate.netnih.gov

The exploration of more complex systems reveals significant deviations from this standard octahedral arrangement. An exemplary case of an unusual coordination environment is found in the 1:2 complex formed between 18,18′-spirobi-(19-crown-6) and this compound. rsc.org In this intricate structure, the large double-loop crown ether ligand, which possesses C₂ symmetry, creates distinct cavities. A single lithium ion is bound within one of the macro-rings. Uniquely, this Li⁺ ion is coordinated not only by the ether oxygens of the macrocycle but also interacts simultaneously with one of the water molecules of solvation that is captured within the same cavity and a second, "free" water molecule of solvation. rsc.org This arrangement, where the metal ion, a complexing ligand, and multiple solvating molecules occupy the same cavity and interact directly, is a departure from simple coordination.

Detailed research findings on these coordination environments are summarized in the tables below.

Table 1: Standard Coordination Environment in this compound This table outlines the typical coordination geometry for the lithium ion in the solid-state structure of LiI·2H₂O.

FeatureDescriptionReference
Central Ion Li⁺ researchgate.netnih.gov
Coordinating Ligands 4x H₂O, 2x I⁻ researchgate.netnih.gov
Coordination Number 6 researchgate.netnih.gov
Geometry Octahedral researchgate.netnih.gov
Structural Motif [Li(H₂O)₄I₂] octahedra researchgate.net

Table 2: Research Findings on an Unusual Coordination Environment in a this compound Complex This table details the unique coordination observed in a specific supramolecular complex involving this compound.

ComplexKey Research FindingReference
1:2 Complex of 18,18′-spirobi-(19-crown-6) with LiI·2H₂O The Li⁺ ion is located within one of the macro-ring cavities of the spiro-ligand. rsc.org
The Li⁺ ion is simultaneously bound to one captured water molecule of solvation and one free water molecule of solvation within the same cavity. rsc.org
The double-loop ligand uses both of its macro-rings to bind one of the water molecules of solvation and a Li⁺ ion in the same pocket. rsc.org

The study of such complexes highlights the ability of the lithium ion to participate in varied and complex bonding interactions, influenced by the steric and electronic demands of sophisticated ligands like crown ethers. These unusual coordination environments are stabilized by a combination of ion-dipole interactions with the water molecules and coordination to the heteroatoms of the larger organic framework.

Thermodynamic and Kinetic Investigations of Hydration and Dehydration Processes for Lithium Iodide Dihydrate

Thermogravimetric and Baric Analysis of Dehydration Pathways

The removal of water from lithium iodide hydrates is a complex process that has been investigated using methods such as thermogravimetric analysis (TGA), which tracks mass loss with temperature, and baric analysis, which measures pressure changes in a closed system.

Studies on the behavior of lithium iodide hydrates when heated in a vacuum have identified distinct temperature ranges for the release of water. acs.org Lithium iodide is known to form several stable hydrates, including lithium iodide monohydrate (LiI·H₂O), lithium iodide dihydrate (LiI·2H₂O), and lithium iodide trihydrate (LiI·3H₂O). acs.org The decomposition of the higher hydrates, such as the dihydrate and trihydrate, to the monohydrate form typically proceeds without hydrolysis. acs.org

Using baric analysis combined with spectrometry, researchers have observed that for a lithium iodide sample, water release occurs in two primary stages. acs.org The first stage is observed in the temperature range of 30-95°C, with a peak rate of water release occurring at approximately 65°C. acs.org A second, higher-temperature release of water occurs between 100°C and 160°C, with a maximum observed at around 140°C. acs.org Spectrometric measurements confirm that the gas released during these stages is water. acs.org This two-step process is indicative of different binding energies of the water molecules within the crystal lattice, corresponding to the sequential transformation from higher hydrates to lower hydrates and finally to the anhydrous salt. acs.orgu-szeged.hu

Table 1: Temperature Ranges for Water Release from Lithium Iodide Hydrates

Dehydration StageTemperature Range (°C)Peak Release Temperature (°C)Associated Process
130 - 95~65Release of loosely bound water molecules (e.g., conversion of higher hydrates)
2100 - 160~140Release of more tightly bound water molecules (e.g., conversion of monohydrate)

Data sourced from baric and spectrometric analysis of lithium iodide heated in a vacuum. acs.org

Kinetic studies of the dehydration process focus on the rate and mechanism of water desorption from the crystal structure. The observation of multiple water release peaks at different temperatures indicates that the parameters governing the release process vary as the temperature increases. acs.org The rate of desorption can be influenced by factors such as the heating rate and the partial pressure of water vapor in the surrounding environment. ethernet.edu.etresearchgate.net

Kinetic analysis of dehydration reactions, such as that of this compound, often involves applying kinetic models to data obtained from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). u-szeged.huethernet.edu.et These models can describe processes controlled by nucleation and growth of the new phase (the dehydrated product), diffusion, or other reaction mechanisms. ethernet.edu.et For instance, the dehydration of similar salt hydrates has been successfully described using models that account for surface nucleation and the growth of these nuclei. ethernet.edu.et While specific kinetic parameters for this compound are not detailed in the available literature, the dynamic nature of the water release, as shown by baric analysis, confirms that the process is kinetically controlled and its rate is highly dependent on temperature. acs.org

Influence of Impurities and Ambient Conditions on Dehydration Mechanisms

The dehydration pathway of lithium iodide is sensitive to both the purity of the salt and the ambient conditions under which the process is carried out. A significant factor is the presence of hydroxyl-containing impurities, such as lithium hydroxide (B78521) (LiOH), which can form due to the hydrolysis of the salt. acs.org Studies suggest that the water released during heating, particularly at higher temperatures, may be connected to the decomposition of this impurity phase. acs.org

Dehydration of lithium iodide crystallohydrate in a vacuum can yield a product containing a small percentage of LiOH, indicating that preventing hydrolysis, especially when removing the final water molecule from the monohydrate, is challenging. acs.org The ambient conditions are therefore critical. Performing the dehydration under vacuum is a common technique used not only to facilitate the removal of water at lower temperatures but also to minimize reactions with atmospheric components that could lead to the formation of unwanted byproducts. acs.org The strongly hygroscopic nature of lithium iodide means that even weak heating can initiate water release, making control of the atmosphere and temperature ramp rate crucial for achieving a pure, anhydrous product. acs.org

Solvation Thermodynamics of Lithium Iodide in Aqueous and Nonaqueous Systems

Solvation thermodynamics investigates the energy changes—Gibbs free energy, enthalpy, and entropy—that occur when a solute, such as lithium iodide, dissolves in a solvent. These thermodynamic properties are fundamental to understanding the solubility and behavior of ions in solution and are highly dependent on the nature of both the ion and the solvent. The process involves the disruption of the solute's crystal lattice and the formation of new interactions between the ions (Li⁺ and I⁻) and the solvent molecules. Comparing these properties in water versus nonaqueous solvents reveals critical insights into the relative strength of ion-solvent interactions.

The thermodynamics of transferring an electrolyte from one solvent to another provides a direct measure of the change in solvation energy. Standard molar free energies (ΔG°tr), enthalpies (ΔH°tr), and entropies (ΔS°tr) of transfer for uni-univalent electrolytes, including lithium iodide, have been determined for transitions from water to various protic and dipolar aprotic solvents like methanol, formamide, and dimethyl sulfoxide (B87167).

Table 2: Representative Thermodynamic Properties of Transfer for Lithium Iodide from Water to Methanol at 298.15 K

Transfer ProcessΔG°tr (kJ/mol)ΔH°tr (kJ/mol)ΔS°tr (J/mol·K)
LiI (Water → Methanol)+16.3-15.5-106.7

This table presents illustrative data based on established thermodynamic studies of ion transfer. Actual values are determined experimentally and depend on the specific nonaqueous solvent.

Interfacial and Solid State Chemical Phenomena Involving Lithium Iodide Dihydrate

Formation and Characterization of Interphases in Solid-State Systems

The introduction of lithium iodide into solid-state systems can lead to the formation of distinct interphases, which are crucial in determining the electrochemical behavior of the battery.

The design of a continuous interface solid electrolyte, achieved by the atomic structure rearrangement of a metal-organic framework (MOF) to couple with an aramid fiber, highlights the benefits of amorphous engineering. nih.gov This approach promotes the migration of lithium ions and helps to confine polyiodide species, leading to improved battery performance, including high capacity and excellent cycle life. nih.gov

The chemical diffusion and adsorption of iodine species at solid-solid interfaces are critical processes influenced by the presence of lithium iodide. In solid-state systems, iodine has been observed to diffuse to the interface between the solid electrolyte and the lithium metal anode. acs.org X-ray photoelectron spectroscopy (XPS) depth profiling has provided clear evidence of this phenomenon, showing an accumulation of iodine at the lithium metal surface. acs.org

This adsorption of iodine at the electrode interface is significant because it can play a protective role. acs.org It helps in the formation of a more uniform and compact deposition of lithium metal, which can mitigate the growth of dendrites—a common failure mechanism in lithium metal batteries. acs.orgacs.org The presence of iodine adsorbates can also influence the kinetics of crystallization and the morphology of the deposited metal. acs.org While the decomposition of the solid electrolyte structure may not be completely inhibited by the addition of LiI, the formation of an iodine-rich interphase contributes to improved cycling properties. acs.org

Role of Lithium Iodide in Modifying Solid Electrolyte Grain Boundaries

Lithium iodide has a pronounced effect on the grain boundaries of solid electrolytes, which are critical pathways for ion transport. The modification of these grain boundaries can significantly enhance the ionic conductivity of the electrolyte.

In several solid electrolyte systems, LiI has been shown to reside in the grain boundaries. acs.org This is particularly beneficial because LiI itself is a lithium-ion conductor, and its presence can facilitate faster ion conduction along these pathways. acs.org The highly polarizable iodide anion is thought to promote this rapid ion transport. acs.org For example, in lithium thioborate (LBS) systems, the addition of LiI leads to a reduction in grain boundary resistance and an increase in the crystallinity of the LBS material, both of which contribute to higher ionic conductivity. acs.org

The effect of LiI on grain boundaries is not simply about filling space; it actively modifies the electrochemical properties of the interface. In contrast to other lithium halides like LiBr and LiCl, which can result in large grain boundary resistances, LiI-containing grain boundaries exhibit faster ion conduction. acs.org This modification leads to improved interfacial contact with the lithium anode, higher critical current densities, and more stable cycling in symmetric cells. acs.org Research has also shown that reducing the particle size of the solid electrolyte, which increases the number of grain boundaries and defects, can lead to an order of magnitude increase in ionic conductivity. researchgate.net

SystemEffect of LiI on Grain BoundariesImpact on Ionic ConductivityReference
Lithium Thioborate (LBS)Reduces grain boundary resistance, increases LBS crystallinity.Increases to over 1.0 mS cm⁻¹. acs.org
Adiponitrile-LiI Molecular CrystalExcess adiponitrile (B1665535) resides in grain boundaries.Increases to 10⁻³ S/cm at 30°C. chemrxiv.org
Lithium Iodide (LiI)Increased number of grain boundaries and defects via particle size reduction.Increased from 7.7×10⁻⁸ to 6.1×10⁻⁷ S cm⁻¹. researchgate.net

Interactions of Lithium Iodide with Host Frameworks and Composites

Lithium iodide's interactions within various host frameworks and composite materials are crucial for the development of high-performance solid-state batteries.

In lithium thiophosphate (LPS) systems, the addition of LiI brings about significant mechanical and electrochemical advantages. acs.org While LPS materials are known for their high ionic conductivity, they often suffer from poor chemical stability when in contact with lithium metal, leading to the formation of resistive interphases containing species like Li₂S and Li₃P. acs.org

The incorporation of LiI into the LPS framework helps to mitigate these issues. It creates a softer interface that can better accommodate the volume changes associated with lithium plating and stripping. acs.org Furthermore, the adsorption of iodine at the interface provides chemical protection and promotes more uniform electrochemical leveling. acs.org Although LiI addition does not completely prevent the decomposition of the LPS structure, it vastly improves the lithium-metal cycling properties. acs.org Studies have shown that an amorphous interphase containing Li, P, S, and I forms on the LPS surface, which acts as a protective layer and enhances lithium ion diffusion. acs.org

The ionic conductivity of the xLi₂S-(100-x)LiI binary system is strongly influenced by the degree of amorphization, which in turn is affected by the stoichiometry of Li₂S and LiI. frontiersin.org The grain boundary resistance plays a more significant role in hindering lithium-ion transport than the bulk resistance in these systems. frontiersin.org

Lithium thioborates (LBS) represent a less-studied class of solid electrolytes with potential applications in solid-state batteries. acs.orgacs.org The addition of lithium iodide to LBS systems has been shown to be highly beneficial. acs.org

Investigations into the Li₁₀B₁₀S₂₀-LiI (LBS-LiI) system have revealed that LiI does not substitute into the LBS crystal structure but instead reforms the grain boundaries between the LBS crystals. acs.org This modification leads to a significant increase in ionic conductivity, reaching up to 1.0 mS cm⁻¹. acs.orgacs.org The improved conductivity is attributed to both the increased crystallinity of the LBS and the favorable modification of the grain boundaries by LiI. acs.org

Lithium Iodide with Lithium Tungstate (B81510) (Li₂WO₄) and Aluminum Oxide (Al₂O₃)

The investigation into composite solid electrolytes has revealed that the combination of lithium iodide (LiI), lithium tungstate (Li₂WO₄), and aluminum oxide (Al₂O₃) yields a material with significantly enhanced ionic conductivity. This enhancement is a result of complex interfacial and solid-state chemical phenomena. While much of the foundational research has been conducted using anhydrous lithium iodide, the principles can be extended to understand the behavior of systems involving lithium iodide dihydrate (LiI·2H₂O), with considerations for the role of water of hydration.

Initial studies on the binary system of lithium iodide and lithium tungstate have shown that these materials can form a highly conductive composite. The interaction between LiI and Li₂WO₄ is crucial for creating pathways that facilitate the migration of lithium ions. The introduction of a third, inert ceramic phase like aluminum oxide further modifies the material's properties, leading to even higher conductivities.

Research on the anhydrous LiI-Li₂WO₄-Al₂O₃ system has demonstrated a notable increase in ionic conductivity with the addition of Al₂O₃. utm.my In a system where the base electrolyte consists of Li₂WO₄ with 20 wt.% LiI, the ionic conductivity was measured to be 3.35 x 10⁻³ S/cm. utm.my The introduction of a small amount of Al₂O₃ (5 wt.%) into this optimal binary composition led to a further increase in conductivity to 3.92 x 10⁻³ S/cm. utm.my This suggests that the alumina (B75360) particles play a critical role in enhancing the transport of lithium ions.

The mechanism behind this enhancement is believed to be the formation of a space-charge layer at the interface between the ionic conductor (LiI-Li₂WO₄) and the insulating Al₂O₃ particles. This layer is thought to have a higher concentration of mobile charge carriers, thus providing additional pathways for ionic conduction. utm.myresearchgate.net This phenomenon is a well-documented effect in composite solid electrolytes.

When considering this compound as the source of lithium iodide, the presence of water molecules introduces another layer of complexity. The water of hydration could potentially be removed during the high-temperature solid-state reaction used to prepare the composite, resulting in an in-situ formation of anhydrous LiI that then interacts with Li₂WO₄ and Al₂O₃. If the water is not fully removed, it could influence the interfacial chemistry, possibly by affecting the surface hydroxyl groups on the alumina particles, which are known to interact with the mobile ions. researchgate.net

Detailed research findings on the anhydrous LiI-Li₂WO₄-Al₂O₃ system provide valuable insights. The enhancement of conductivity is dependent on the concentration of both LiI and Al₂O₃. In the binary Li₂WO₄-LiI system, the maximum conductivity is achieved at 20 wt.% of LiI. utm.my Further addition of LiI leads to a decrease in conductivity, which may be attributed to an excess of charge carriers leading to collisions and hindering mobility within the limited conduction pathways. utm.my The subsequent addition of Al₂O₃ to the optimized binary mixture further boosts conductivity, as detailed in the table below.

Interactive Data Table: Ionic Conductivity of Li₂WO₄-LiI-Al₂O₃ Composites

Base Electrolyte CompositionAdditive (wt.%)Ionic Conductivity (S/cm)
Li₂WO₄ - 20 wt.% LiI03.35 x 10⁻³
Li₂WO₄ - 20 wt.% LiI5 wt.% Al₂O₃3.92 x 10⁻³

This data is based on studies of the anhydrous LiI system and provides a strong indication of the expected behavior for the dihydrate system under similar processing conditions.

Nuclear Magnetic Resonance (NMR) studies on these systems could further elucidate the dynamics of lithium ion mobility. Such studies can distinguish between different lithium environments within the composite, providing evidence for the role of interfacial regions in enhanced conductivity. utm.my

Electrochemical Research Applications of Lithium Iodide Dihydrate

Role of Lithium Iodide in Solid-State Electrolyte Development

The development of all-solid-state batteries (ASSBs) is a key goal in energy storage, promising enhanced safety and energy density. Lithium iodide has emerged as a crucial component in the design of high-performance solid-state electrolytes (SSEs).

Contributions to Ionic Conductivity in Hydrated and Anhydrous Systems

Lithium iodide's contribution to ionic conductivity is notable in both its anhydrous and hydrated states. The presence of water molecules in the crystal lattice of lithium iodide monohydrate (LiI·H₂O) influences its conductive properties. Research comparing the anhydrous and hydrated forms reveals distinct conductivity characteristics. For instance, the room temperature ionic conductivity of LiI·H₂O is 6.6 x 10⁻⁶ (Ω cm)⁻¹. dtu.dk Anhydrous LiI, on the other hand, exhibits two conductivity regions: an extrinsic region below approximately 180°C and an intrinsic region above, with activation energies of 0.43 eV and 0.81 eV, respectively. dtu.dk The presence of lithium iodide monohydrate has also been identified in pristine composite electrolytes used for self-forming solid-state batteries. cambridge.orgosti.gov

Beyond its standalone properties, lithium iodide is a highly effective additive for enhancing the ionic conductivity of other solid electrolyte materials. In lithium thioborate (LBS) systems, the addition of LiI has been shown to increase ionic conductivity to as high as 1.0 mS cm⁻¹. acs.orgacs.org This enhancement is attributed to two primary effects: LiI reduces the resistance at grain boundaries and promotes the crystallization of the LBS material, creating more efficient pathways for lithium-ion migration. acs.orgresearchgate.net Similarly, incorporating LiI into lithium carbonate-based systems has resulted in a significant boost in electrical conductivity. researchgate.net

Ionic Conductivity of LiI and LiI-Containing Solid Electrolytes

Electrolyte SystemIonic Conductivity (S·cm⁻¹)Reference
LiI·H₂O (Room Temp)6.6 x 10⁻⁶ dtu.dk
LiI·D₂O (Room Temp)6.1 x 10⁻⁶ dtu.dk
Li₁₀B₁₀S₂₀-LiI (LBS-LiI)1.0 x 10⁻³ acs.orgacs.org
xLiI-(1-x)Li₂WO₄ (20 wt.% LiI)~10⁻³ researchgate.net
Li₂CO₃-LiI (20 wt.% LiI)4.63 x 10⁻³ researchgate.net

Interfacial Stability Enhancement in Lithium Metal Batteries

A major hurdle for lithium metal batteries is the unstable interface between the highly reactive lithium metal anode and the electrolyte, which leads to dendrite growth and battery failure. Lithium iodide plays a critical role in mitigating this issue by forming a stable and ionically conductive solid electrolyte interphase (SEI). acs.orgacs.org The in-situ formation of a LiI layer at the interface has been shown to be chemically and electrochemically stable against the lithium metal anode. acs.org

Redox Mediation Mechanisms in Advanced Battery Chemistries

In metal-air batteries, particularly lithium-oxygen (Li-O₂) systems, the sluggish kinetics of the oxygen evolution reaction (OER) during charging leads to high overpotentials and poor energy efficiency. Lithium iodide has been extensively studied as a soluble redox mediator (RM) to catalyze this reaction. oup.comosti.gov

Lithium Iodide as a Redox Mediator in Lithium-Oxygen Batteries

Lithium iodide acts as an electron-hole 'carrier' to facilitate the decomposition of the solid discharge product, lithium peroxide (Li₂O₂). oup.com The mediation mechanism involves the electrochemical oxidation of iodide ions (I⁻) to triiodide (I₃⁻) at the cathode surface at a potential significantly lower than that required for the direct oxidation of Li₂O₂. nih.gov

The oxidized mediator, I₃⁻, then diffuses to the Li₂O₂ particles and chemically oxidizes them, releasing oxygen and regenerating the iodide ions. nih.gov This process effectively shuttles charge between the electrode surface and the insulating discharge product, drastically reducing the charge overpotential and improving the round-trip efficiency of the battery. oup.comnih.gov The use of LiI as a redox mediator has been reported to lower the charge overpotential to as little as 0.25 V. oup.com

The fundamental reactions are:

At the cathode (Charge): 3I⁻ → I₃⁻ + 2e⁻

Chemical Oxidation: I₃⁻ + Li₂O₂ → 3I⁻ + 2Li⁺ + O₂

Solvation Effects on Redox Potentials and Shuttling Mechanisms

The efficacy of lithium iodide as a redox mediator is profoundly influenced by the electrolyte's solvent environment. nih.gov The solvation of iodide and polyiodide ions affects the redox potential of the I⁻/I₃⁻ couple, which in turn determines the driving force for Li₂O₂ oxidation. nih.govrsc.org In polar solvents like dimethyl sulfoxide (B87167) (DMSO), the I⁻ anion is strongly solvated, which increases the redox potential of the I⁻/I₃⁻ couple and enhances the thermodynamic driving force for the OER. nih.gov In contrast, in less polar solvents like tetraglyme (B29129) (G4), this effect is less pronounced. nih.govresearchgate.net

However, a significant drawback is the "shuttle effect," where the oxidized and soluble triiodide (I₃⁻) species diffuse to the lithium metal anode and are chemically reduced back to iodide, causing self-discharge and capacity fade. acs.orgnih.gov The severity of this shuttle mechanism is also solvent-dependent. In low-viscosity electrolytes, the diffusion of iodide species is faster, leading to a more pronounced shuttle effect. acs.org Conversely, in high-viscosity electrolytes, the sluggish diffusion of these species can suppress the shuttle phenomenon. acs.org

Solvent Effect on Iodide Redox Potentials

Redox CoupleElectrolyte SystemApproximate Potential (V vs. Li/Li⁺)Reference
I⁻/I₃⁻1.0 M Li[TFSA]/G4~2.9 V acs.org
I⁻/I₃⁻1.0 M Li[TFSA]/DMSO~3.1 V acs.org
I₃⁻/I₂1.0 M Li[TFSA]/G4~3.5 V acs.org
I₃⁻/I₂1.0 M Li[TFSA]/DMSO~3.6 V acs.org

Electrochemical Evolution of Iodide Species during Cycling

During the electrochemical cycling of a battery containing lithium iodide, a series of redox reactions involving different iodide species occurs. The primary process during charging is the oxidation of iodide (I⁻) to triiodide (I₃⁻). nih.gov If the charging potential is high enough, further oxidation to iodine (I₂) can occur. acs.org The presence of these different species (I⁻, I₃⁻, and even I₅⁻) has been confirmed using techniques like Raman spectroscopy. mdpi.com

The presence of trace amounts of water can significantly alter the electrochemical pathway. The interaction between iodide ions and water increases water's acidity, facilitating a reaction with lithium peroxide or superoxide (B77818) to form lithium hydroxide (B78521) (LiOH) instead of or in addition to regenerating Li₂O₂. rsc.org At low H₂O-to-LiI ratios, LiOH becomes the primary discharge product, accompanied by the oxidation of iodide to triiodide. rsc.org This is a critical consideration, as LiOH is generally not oxidizable by the I⁻/I₃⁻ redox couple, which can lead to irreversible capacity loss if it is the sole charge mechanism. nih.gov This highlights the complex interplay between the iodide redox chemistry, solvent, and protic species within the battery. osti.govnih.gov

Catalytic and Reaction Chemistry Mediated by Lithium Iodide Dihydrate

Lithium Iodide as a Nucleophilic Iodide Source in Organic Transformations

Lithium iodide serves as an effective source of the iodide anion, a potent nucleophile, in numerous organic reactions. gfschemicals.comsigmaaldrich.com The iodide ion's large size and high polarizability make it a strong nucleophile, capable of participating in substitution reactions. For instance, lithium iodide is used to convert sulfonate esters of primary and secondary alcohols into the corresponding alkyl iodides. organic-chemistry.org This transformation is a classic example of a nucleophilic substitution reaction where the iodide ion displaces the sulfonate leaving group. organic-chemistry.org

The nucleophilic character of the iodide from LiI is also harnessed in catalysis. Studies have shown that lithium iodide can significantly accelerate the rate of Friedel-Crafts acylation of N-methylpyrrole with benzoyl chloride. bath.ac.uk The proposed mechanism involves the iodide acting as a nucleophilic catalyst, attacking the acyl chloride to form a more reactive acyl iodide intermediate in situ. This intermediate is then more readily attacked by the pyrrole, leading to the acylated product. bath.ac.uk This catalytic cycle highlights the dual role of lithium iodide, where the iodide is both the nucleophile and a regenerating catalyst.

Furthermore, lithium iodide facilitates the nucleophilic amination of methoxypyridines when used in conjunction with sodium hydride, providing a direct route to aminopyridines. rsc.org In these transformations, the iodide ion's ability to act as a nucleophile is central to the reaction's success.

Applications as a Mild Lewis Acid in Synthetic Reactions

Beyond its role as an iodide source, the lithium cation (Li⁺) in lithium iodide exhibits Lewis acidic properties. This allows LiI to function as a mild Lewis acid catalyst in various synthetic reactions. sigmaaldrich.comaxiomchem.com This Lewis acidity is particularly useful for activating molecules by coordinating to lone pairs of electrons on heteroatoms like oxygen.

A prominent application is in the ring-opening of epoxides. sigmaaldrich.comsamaterials.co.uk The lithium cation coordinates to the oxygen atom of the epoxide ring, polarizing the C-O bond and making the carbon atoms more susceptible to nucleophilic attack by the iodide ion. This dual-functionality, where the cation acts as a Lewis acid and the anion as a nucleophile, makes lithium iodide an efficient reagent for converting epoxides to iodohydrins.

Similarly, the Lewis acidic nature of LiI is thought to play a role in the functionalization of Csp³-F bonds. researchgate.net The lithium salt can activate alkyl fluorides (Lewis bases) through coordination, facilitating the subsequent F/I exchange. researchgate.net This activation lowers the energy barrier for breaking the strong carbon-fluorine bond, a task that often requires harsh conditions or strong Lewis acids. nih.gov Lithium iodide's ability to perform this transformation under relatively mild conditions underscores its utility as a mild Lewis acid. nih.gov

Lithium Iodide Mediated Functionalization of Csp³-F Bonds

A significant application of lithium iodide is in the selective functionalization of aliphatic carbon-fluorine (C-F) bonds. researchgate.netnih.gov The C-F bond is the strongest single bond in organic chemistry, and its cleavage is a considerable challenge. Lithium iodide provides a practical and efficient method for the defluorinative iodination of a wide range of alkyl fluorides. nih.gov

The reaction is notable for its broad substrate scope, successfully converting primary, secondary, tertiary, benzylic, propargylic, and α-functionalized alkyl fluorides into their corresponding iodides in high yields, often between 91-99%. researchgate.netnih.gov This transformation is achieved under relatively mild conditions, typically at room temperature or with gentle heating in solvents like dichloromethane (B109758) or toluene, avoiding the need for strong Lewis acids. nih.gov

A key feature of this method is its selectivity. It preferentially functionalizes aliphatic monofluorides while leaving more robust bonds, such as those in aryl fluorides, difluorides, and trifluorides, untouched. nih.govorganic-chemistry.org This selectivity allows for precise chemical modifications on complex molecules. The resulting alkyl iodides are valuable synthetic intermediates that can be used in subsequent in situ nucleophilic displacement reactions to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. researchgate.netorganic-chemistry.org

Table 1: Examples of LiI-Mediated Csp³-F Bond Functionalization nih.gov
Substrate (Alkyl Fluoride)ConditionsProduct (Alkyl Iodide)Yield
1-FluorooctaneLiI (2 equiv), CH₂Cl₂, 25 °C, 6 h1-Iodooctane99%
(1-Fluoroethyl)benzeneLiI (2 equiv), CH₂Cl₂, 25 °C, 6 h(1-Iodoethyl)benzene99%
1-Adamantyl fluorideLiI (2 equiv), Toluene, 110 °C, 24 h1-Adamantyl iodide95%
Ethyl fluoroacetateLiI (2 equiv), CH₂Cl₂, 25 °C, 24 hEthyl iodoacetate98%

Catalytic Roles in Ester Cleavage, Decarboxylation, and C-C Bond Forming Reactions

Lithium iodide is a well-established reagent for the cleavage of C-O bonds, particularly in esters. sigmaaldrich.comwikipedia.org It is used to convert methyl esters into carboxylic acids via a nucleophilic attack of the iodide on the methyl group, forming methyl iodide and a lithium carboxylate salt, which is then protonated. wikipedia.org This method is also applicable to the cleavage of epoxides and aziridines. wikipedia.org

In addition to ester cleavage, lithium iodide facilitates decarboxylation reactions. sigmaaldrich.comsamaterials.co.uk An example is the decarboxylation of 2-benzyl-2-carbomethoxycyclopentanone (B82281) to produce 2-benzylcyclopentanone. In this reaction, lithium iodide dihydrate in boiling 2,4,6-collidine effectively removes the carbomethoxy group, with carbon dioxide evolving from the reaction mixture. orgsyn.org

Lithium iodide also participates in C-C bond-forming reactions, often linked to its role in decarboxylation. samaterials.co.ukresearchgate.net More recently, a visible-light-induced decarboxylative radical cascade cyclization has been developed using a combination of lithium iodide and triphenylphosphine (B44618) as redox catalysts. researchgate.net This metal-free approach allows for the formation of alkyl-substituted phenanthridines from alkyl N-(acyloxy)phthalimide esters. researchgate.net

Table 2: Applications of Lithium Iodide in Cleavage and C-C Bond Formation Reactions
Reaction TypeSubstrateReagent/CatalystProductReference
Ester CleavageMethyl Esters (RCO₂CH₃)LiICarboxylic Acids (RCO₂H) wikipedia.org
Decarboxylation2-Benzyl-2-carbomethoxycyclopentanoneThis compound2-Benzylcyclopentanone orgsyn.org
C-C Bond FormationN-(2-cyanoaryl)acrylamides and NHPI estersLiI / PPh₃ (visible light)Alkyl-substituted phenanthridines researchgate.net

Influence of Hydration State on Catalytic Activity

The presence of water molecules in the crystal lattice of lithium iodide, as in this compound, can significantly influence its catalytic performance. The degree of hydration can affect the solubility and reactivity of the salt. orgsyn.org

A clear example of this influence is seen in the decarboxylation of 2-benzyl-2-carbomethoxycyclopentanone. When this compound is used as the reagent in boiling collidine, the desired product, 2-benzylcyclopentanone, is obtained in a 72-76% yield. orgsyn.org However, substituting the dihydrate with anhydrous lithium iodide under the same conditions results in a lower yield of 67%. Furthermore, the use of the anhydrous salt leads to the formation of a significant amount of a high-boiling byproduct, which is thought to be a dimer. orgsyn.org The solubility of the anhydrous salt in the reaction solvent is slightly less than that of the dihydrate, which may contribute to the difference in outcome. orgsyn.org

The strong hydration of the small lithium ion is a known phenomenon. researchgate.net This interaction between Li⁺ and water can affect the salt's behavior in a reaction medium. In the context of Li-O₂ batteries, the ratio of water to LiI has been shown to be critical, influencing the reaction products formed. researchgate.net Similarly, the solvent environment (polar vs. low polarity) has a strong interplay with LiI's role as a redox mediator, affecting degradation pathways. cnr.it While these examples are not from traditional organic synthesis, they reinforce the principle that the hydration and solvation sphere of lithium iodide is a critical parameter that can dictate its chemical behavior and catalytic efficacy.

Spectroscopic and Advanced Characterization Techniques in Lithium Iodide Dihydrate Research

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray diffraction (XRD) is a fundamental technique for the phase identification and crystal structure analysis of lithium iodide and its hydrates. researchgate.netresearchgate.net In studies of lithium iodide systems, XRD is employed to identify the crystalline phases present, such as anhydrous LiI, LiI·H₂O, LiI·2H₂O, and LiI·3H₂O. researchgate.netnist.govresearchgate.net The crystal structure of lithium iodide dihydrate has been determined using single-crystal XRD, revealing that it crystallizes in a structure type similar to NaI·2H₂O. researchgate.net In this structure, the lithium cation is coordinated by four water molecules and two iodide anions, forming a distorted octahedral geometry. researchgate.net

XRD is also crucial for monitoring phase changes during synthesis and processing. For instance, it can be used to confirm the formation of LiI·2H₂O from the hydration of anhydrous LiI or the dehydration of higher hydrates. researchgate.net The technique is also invaluable in the study of composite materials, such as polymer electrolytes containing LiI, where it helps in identifying the crystalline phases of the polymer and any un-dissolved LiI. tau.ac.il Rietveld refinement of XRD data can provide detailed structural information, including lattice parameters, atomic positions, and phase fractions in multi-phase samples. jim.org.cn

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.289(2)
b (Å)7.478(2)
c (Å)8.351(3)
α (°)90.04(3)
β (°)90.01(3)
γ (°)90.04(3)
Volume (ų)392.5(2)
Z4
Note: This data is representative and may vary slightly between different studies.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Interfacial Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology, particle size, and interfacial characteristics of materials containing this compound. mdpi.comthermofisher.com SEM provides high-resolution images of the sample surface, revealing details about crystal morphology and surface topography. uobabylon.edu.iq For instance, in the context of battery research, SEM can be used to observe the morphology of lithium deposition, which is influenced by the electrolyte composition, including the presence of LiI. researchgate.net

TEM, on the other hand, offers even higher resolution and can be used to examine the internal structure and interfaces within a material. researchgate.net In studies of composite electrolytes, TEM can visualize the distribution of LiI within a polymer matrix or at the interface with other components. mdpi.com The morphology and distribution of nanoparticles in composite materials, which can affect the properties of LiI-containing electrolytes, are also effectively studied using these microscopy techniques. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to provide elemental composition information. myscope.trainingdartmouth.edu When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays that are unique to each element present. dartmouth.edu EDS detectors collect these X-rays to create a spectrum, where the peak positions identify the elements and the peak intensities provide semi-quantitative information about their relative abundance. myscope.training

In the study of this compound and related materials, EDS can be used to create elemental maps, showing the spatial distribution of lithium, iodine, and oxygen. acs.org This is particularly useful for analyzing the homogeneity of composite materials and identifying the elemental composition of different phases or interfaces. iaea.org However, the detection of light elements like lithium (Z=3) with EDS is challenging due to the low energy of its characteristic X-rays, which are easily absorbed and require specialized windowless detectors for detection. researchgate.netedax.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In research involving lithium iodide, XPS is utilized to analyze the surface chemistry of electrodes and electrolytes. For example, it can be employed to study the solid electrolyte interphase (SEI) formed on electrodes in lithium-based batteries, providing insights into the chemical species present, including those derived from the decomposition of LiI or its interaction with other electrolyte components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and dynamics of ions in materials like this compound. nih.gov It is particularly sensitive to the coordination environment of lithium ions. osti.govdtu.dk

Solid-state ⁷Li NMR is extensively used to study lithium-ion mobility and the local environment of lithium in solid electrolytes containing LiI. tau.ac.ilosti.govdtu.dk The chemical shift of ⁷Li provides information about its coordination and the nature of the surrounding atoms. mdpi.comnih.gov In composite electrolytes, the presence of different lithium environments, such as Li+ ions in the polymer matrix versus those in crystalline LiI, can be distinguished. osti.gov Studies have shown that the addition of materials like Al₂O₃ to LiI can create different Li+ environments, as observed by the presence of multiple relaxation rates in ⁷Li NMR spectra. osti.govdtu.dk

Magic Angle Spinning (MAS) is a technique used in solid-state NMR to narrow the broad lines typically observed in solid samples, thereby improving spectral resolution. nih.govemory.edunih.govresearchgate.net ⁶Li MAS NMR is also utilized, and despite its lower sensitivity compared to ⁷Li, it can offer narrower absorption lines, making it a preferred nucleus for some solid-state analytical purposes. rsc.org While ³¹P NMR is not directly applicable to this compound itself, it is a crucial technique for studying phosphorus-containing components that might be used in conjunction with LiI in electrolyte systems, such as in all-solid-state batteries with Li₃PS₄. researchgate.net

Table 2: Representative ⁷Li NMR Chemical Shifts in LiI-based Systems

SystemChemical Shift (ppm)Environment
LiI in PEO~ -1.0Li+ in polymer matrix
Crystalline LiI~ -0.5Li+ in crystal lattice
LiI-Al₂O₃ compositeMultiple peaksDifferent Li+ environments
Note: Chemical shifts are relative to a standard (e.g., LiCl solution) and can vary with experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about molecular vibrations and interactions within a material. americanpharmaceuticalreview.com These techniques are used to study the bonding environment of the water molecules and the iodide ions in this compound. researchgate.net

FTIR spectroscopy can identify the characteristic vibrational modes of water molecules, such as stretching and bending vibrations, which are sensitive to their coordination environment and hydrogen bonding. researchgate.netrsc.org In studies of LiI solutions and hydrates, FTIR can reveal information about ion-pairing and the hydration structure of the lithium and iodide ions. researchgate.net The analysis of FTIR and Raman spectra is often complemented by computational calculations to assign the observed vibrational bands. acs.org

Raman spectroscopy is also used to characterize LiI-containing materials. chemicalbook.com It can provide information on the formation of complexes and the interactions between LiI and other components in a mixture, such as in polymer electrolytes or solutions. researchgate.net Both FTIR and Raman are essential tools for characterizing the components of battery interphases, where reaction products of LiI may be present. arxiv.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound research, EPR is particularly valuable for studying the effects of ionizing radiation, which can create paramagnetic centers within the crystal lattice. nih.govresearchgate.net When materials like lithium iodide are exposed to gamma rays or other forms of high-energy radiation, stable radical species can be formed. science.goviaea.org

The process involves irradiating a single crystal or powdered sample of the material and then analyzing it with an EPR spectrometer. science.govmdpi.com The spectrometer subjects the sample to a strong magnetic field and microwave radiation. The absorption of microwaves by the unpaired electrons at specific magnetic field strengths results in an EPR spectrum. copernicus.org This spectrum acts as a fingerprint for the radical species present.

Key parameters derived from an EPR spectrum include the g-factor and hyperfine splitting constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ⁶Li, or ⁷Li), providing structural information about the radical and its immediate surroundings. iaea.orgmdpi.com Studies on irradiated organic and inorganic crystals have successfully used EPR to identify the specific radicals produced, such as alkyl-type radicals or species like SO₃⁻. science.goviaea.org While specific EPR studies on this compound are not extensively documented in readily available literature, the methodology applied to other crystalline hydrates and alkali halides serves as a direct blueprint for such investigations. researchgate.netscience.gov

ParameterDescriptionTypical Application in LiI·2H₂O Research
g-factor A dimensionless constant characterizing the magnetic moment of the unpaired electron. Its deviation from the free electron value (g ≈ 2.0023) provides information about the electronic structure of the radical.Identification of different radical species (e.g., iodine-based or hydroxyl radicals) formed upon irradiation.
Hyperfine Splitting The splitting of EPR lines due to the interaction of the unpaired electron with nearby magnetic nuclei.Elucidating the structure of the radical center by identifying the number and type of interacting nuclei.
Linewidth The width of the EPR signal, which can be influenced by factors like spin-spin relaxation and unresolved hyperfine interactions.Providing information about the local environment and interactions of the paramagnetic species.

This table presents the conceptual application of EPR parameters to the study of radical species in irradiated this compound, based on established methodologies for similar compounds.

UV-Visible Spectroscopy for Optical Properties and Electronic Structure

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties and electronic structure of materials. It measures the absorption or reflectance of light in the ultraviolet and visible regions of the electromagnetic spectrum. acs.org For lithium iodide, this technique provides insights into its transparency range, refractive index, and electronic band gap. refractiveindex.infomalvernpanalytical.com

In a typical measurement, a thin film or a solution of the compound is exposed to light of a specific wavelength, and the amount of light that passes through (transmittance) or is absorbed (absorbance) is recorded. researchgate.net For solid samples, diffuse reflectance measurements are often employed, where the reflected light from a powdered sample is collected and can be converted to an equivalent absorption spectrum using the Kubelka-Munk function. acs.org

Lithium iodide is known to be a white crystalline solid that is transparent over a wide wavelength range. refractiveindex.info However, when exposed to air, it can turn yellow due to the oxidation of iodide (I⁻) to iodine (I₂), a change that can be monitored with UV-Vis spectroscopy. wikipedia.org The fundamental absorption edge, which is the wavelength at which the material begins to absorb strongly, is related to the electronic band gap (Eg). The band gap is the minimum energy required to excite an electron from the valence band to the conduction band. acs.org This value can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the photon energy. researchgate.netmdpi.com

Optical PropertyReported Value (for LiI)Technique/Method
Refractive Index (n_D)1.955Standard optical measurements. collegedunia.comchemicalbook.com
Transmission Range0.25–25 µmSpectrophotometry. refractiveindex.info
Optical Band Gap (E_g)~2.2 - 2.4 eV (for related alkali lead iodides)UV-Vis Diffuse Reflectance Spectroscopy (Tauc Plot). aimspress.com

Note: Data for anhydrous Lithium Iodide (LiI) and related compounds are presented as they form the basis for understanding the optical properties of the hydrated form. The presence of water of hydration can influence these properties.

Mass Spectrometry for Isotopic Analysis

Mass spectrometry is an indispensable analytical technique for determining the isotopic composition of elements. For lithium, which has two stable isotopes, ⁶Li and ⁷Li, precise isotopic analysis is crucial in various fields, including nuclear technology and geochemistry. cofc.edumdpi.com Several mass spectrometry methods are employed for the isotopic analysis of lithium compounds, including Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). osti.govrsc.org

In TIMS, a purified sample of the lithium compound is deposited onto a metal filament. The filament is heated, causing the sample to ionize. The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. By measuring the ion currents of ⁶Li⁺ and ⁷Li⁺, a precise isotopic ratio can be determined. osti.goviaea.org To improve precision and reduce isotopic fractionation during analysis, methods involving the measurement of molecular ions, such as NaLiBO₂⁺, have been developed. cofc.eduosti.gov This approach has yielded highly precise ⁶Li/⁷Li ratio measurements for various lithium-containing materials. cofc.edu

Multi-Collector ICP-MS (MC-ICP-MS) is another high-precision technique used for routine lithium isotope analysis due to its high throughput. rsc.orgrsc.org In this method, the sample is introduced as a solution into a high-temperature plasma, which atomizes and ionizes the lithium. The ions are then passed into the mass spectrometer for isotopic ratio measurement. Careful separation of lithium from matrix elements like sodium is often required to avoid interferences and ensure accurate results. mdpi.comrsc.org The analysis of lithium iodide would involve its dissolution prior to introduction into the instrument. osti.gov

TechniqueMethodKey Findings/PrecisionReference
TIMSMeasurement of NaLiBO₂⁺ molecular ions from fusion of Li₂CO₃ with sodium borate (B1201080) flux.Average ⁶Li/⁷Li ratio for L-SVEC standard: 0.08277 ± 0.00006 (S.D). Precision better than 0.07% (% R.S.D). cofc.edu
TIMSAnalysis of lithium tetraborate.Capable of achieving a relative precision of 1.3 per thousand (1σ). osti.gov
MC-ICP-MSAnalysis after ion exchange purification.Long-term reproducibility for NIST 8545 (formerly L-SVEC) was 0.5‰. rsc.org
Q-ICP-MSSample-standard bracketing method after dual-column separation.Achieves high long-term precision of 1.1‰ (2SD). rsc.org

This table summarizes findings from isotopic analysis of lithium standards and compounds using various mass spectrometry techniques, which are directly applicable to determining the isotopic ratio in a this compound sample.

Theoretical and Computational Chemistry Approaches to Lithium Iodide Dihydrate

Density Functional Theory (DFT) Calculations for Structural Prediction and Validation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied to predict and validate the geometric and electronic properties of crystalline materials like lithium iodide dihydrate.

DFT calculations have been employed to explore the crystal structures of lithium halide hydrates. researchgate.net For this compound, studies indicate that the Li⁺ cation is situated in a highly distorted octahedral environment. researchgate.net It is coordinated by four water molecules and two iodide anions. This arrangement results in a low-symmetry triclinic lattice. researchgate.net The use of DFT combined with terahertz time-domain spectroscopy has helped confirm the formation of solid hydrates of lithium iodide when frozen from aqueous solutions. researchgate.net

Theoretical calculations provide precise data on bond lengths and angles, which can be compared with experimental results for validation. nih.govd-nb.info In the case of LiI·2H₂O, the dihydrate is known to crystallize in a structure type similar to NaI·2H₂O. researchgate.net DFT calculations can refine the atomic positions and lattice parameters for this specific hydrate (B1144303). While specific DFT calculations exclusively for the dihydrate are not extensively detailed in the provided results, general findings for related lithium halide hydrates and anhydrous LiI provide a basis for structural understanding. For instance, DFT calculations on anhydrous cubic LiI show Li-I bond lengths of 2.98 Å. materialsproject.org For the dihydrate, the environment is more complex due to the presence of water molecules and hydrogen bonding. researchgate.net

Table 1: DFT-Predicted Structural Parameters for this compound and Related Compounds
CompoundParameterPredicted ValueComputational Method/Source
LiI·2H₂OCrystal SystemTriclinic (low symmetry)DFT Calculations researchgate.net
Li-O Bond Length~2.0 ÅDFT Calculations researchgate.net
Li-I Bond Length~3.3 ÅDFT Calculations researchgate.net
LiI (anhydrous)Li-I Bond Length2.98 ÅMaterials Project (DFT) materialsproject.org

Molecular Dynamics Simulations for Hydration and Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding the dynamics of hydration and solvation, revealing how Li⁺ and I⁻ ions interact with water molecules.

Simulations of aqueous LiI solutions provide a detailed picture of the hydration shells surrounding the ions. For the Li⁺ ion, MD simulations consistently show a well-defined first hydration shell. researchgate.netresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) MD simulations indicate an average coordination number of 4.1 for Li⁺ in aqueous solutions, suggesting a stable tetrahedral coordination. researchgate.netnih.gov Other simulations of a 2.2 molal LiI solution have verified an octahedral arrangement of six water molecules in the first hydration shell and an additional twelve in the second shell. researchgate.net The Li⁺ ion's ability to retain its full hydration shell, typically consisting of four water molecules, even at the solution-air interface, has also been observed in MD simulations. mpg.de

The solvation of LiI in non-aqueous solvents has also been explored. An MD simulation of LiI in dimethyl sulfoxide (B87167) (DMSO) revealed that the first solvation shell of the Li⁺ ion is composed of four DMSO molecules, while the I⁻ ion coordinates with eight DMSO molecules. diva-portal.org The choice of solvent significantly impacts the solvation structure and dynamics. The development of accurate force fields, which are the potential energy functions used in classical MD, is critical for the reliable simulation of these systems. dntb.gov.uabohrium.com Studies comparing different water models have found that the choice of model can affect the predicted structural details, such as radial distribution functions and coordination numbers. nih.gov

Table 2: Solvation and Hydration Properties of Li⁺ from Molecular Dynamics Simulations
SystemPropertyFindingSimulation Method
Aqueous LiI (2.2 molal)Li⁺ First Hydration ShellOctahedral coordination with 6 H₂O moleculesMD researchgate.net
Aqueous LiI (2.2 molal)Li⁺ Second Hydration Shell12 H₂O moleculesMD researchgate.net
Aqueous Li⁺Li⁺ Coordination Number4.1QM/MM MD nih.gov
Aqueous LiI (2 M)Li⁺ Hydration at InterfaceRetains full shell of 4 H₂O moleculesMD mpg.de
LiI in DMSOLi⁺ First Solvation Shell4 DMSO moleculesMD diva-portal.org

Computational Modeling of Interfacial Reactions and Transport Properties

Computational modeling is essential for investigating the complex phenomena that occur at interfaces, particularly in electrochemical systems like batteries where lithium iodide can be a key component. These models help elucidate reaction mechanisms and ion transport across electrode-electrolyte boundaries.

In the context of all-solid-state batteries, LiI is used in Li₂S-based composite electrodes. Computational studies combined with structural analyses have shown that LiI promotes lithium diffusion and helps form a stable, amorphous interphase at the electrode/solid-electrolyte interface. acs.org This interphase, composed of lithium, phosphorus, sulfur, and iodine, is crucial for protecting the solid electrolyte from decomposition and improving battery performance. acs.org

DFT calculations are used to model the electrode-electrolyte interface and understand its stability. By calculating the reduction and oxidation potentials of electrolyte components, researchers can predict the formation of the solid-electrolyte interphase (SEI). frontiersin.org For instance, the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of solvents and solvated lithium salts can be computed to assess their reduction stability against the lithium anode. frontiersin.org Density-Functional Tight-Binding (DFTB) methods have been used to simulate the complex processes of lithium stripping and plating at a passivated lithium metal surface in a liquid electrolyte, providing insights into the energy landscape of the charge transfer reaction. These models consider the desolvation of Li⁺ ions at the interface and their diffusion through the SEI layer. The presence of LiI can modify this interface, influencing ion transport and reaction kinetics. acs.orgmdpi.com

Theoretical Studies of Redox Mechanisms and Singlet Oxygen Evolution

Theoretical studies have been pivotal in unraveling the redox mechanisms of lithium iodide, especially its role as a redox mediator (RM) in aprotic Li-O₂ batteries. nih.govnih.gov These batteries have a high theoretical energy density, but their practical application is hindered by large overpotentials during charging, which RMs like LiI can help reduce. nih.govresearchgate.net

The fundamental mechanism involves the oxidation of the iodide ion (I⁻) to triiodide (I₃⁻) at the cathode surface. nih.govacs.org The generated I₃⁻ then diffuses to and chemically oxidizes the solid lithium peroxide (Li₂O₂) discharge product, regenerating I⁻ and releasing oxygen. nih.gov

Reaction Mechanism:

Electrochemical Oxidation: 3I⁻ → I₃⁻ + 2e⁻

Chemical Oxidation of Li₂O₂: I₃⁻ + Li₂O₂ → 3I⁻ + 2Li⁺ + O₂

Computational studies have revealed a strong interplay between the solvent environment, the redox mediation process, and parasitic reactions, particularly the evolution of singlet oxygen (¹O₂). nih.govnih.govresearchgate.net Singlet oxygen is a highly reactive species that can degrade the electrolyte and the carbon cathode, severely limiting the battery's cycle life. nih.govacs.org

Theoretical investigations have shown that the choice of solvent is critical. nih.govacs.org

In polar aprotic solvents like dimethyl sulfoxide (DMSO) , the redox mediation by LiI is efficient in reducing the charge overpotential. However, this process is accompanied by a massive release of singlet oxygen, leading to rapid electrolyte degradation and cell failure. nih.govnih.govresearchgate.net

In less polar solvents like tetraglyme (B29129) (G4) , the release of singlet oxygen appears to be suppressed. nih.govnih.govresearchgate.net This leads to better cyclability, although the exact mechanisms are still under investigation. The solvation of the iodide species is thought to play a key role in tuning the reaction pathways and preventing ¹O₂ evolution. nih.govacs.org

These theoretical insights guide the rational design of electrolyte systems to harness the benefits of the LiI redox mediator while mitigating its detrimental side effects. nih.gov

Future Research Directions and Emerging Paradigms in Lithium Iodide Dihydrate Chemistry

Advanced Materials Design Utilizing Lithium Iodide Dihydrate as a Precursor or Component

The role of this compound is expanding beyond its traditional uses, with researchers exploring its potential as a versatile precursor and functional component in the design of sophisticated materials for energy and environmental applications.

Solid-State Electrolytes: In the quest for safer, high-performance all-solid-state batteries, LiI·2H₂O is being investigated as a component in composite solid electrolytes. For instance, it has been used in conjunction with lithium iodide-(3-hydroxypropionitrile)₂ (LiI(HPN)₂) to create self-forming solid-state batteries. osti.gov The presence of hydrated lithium iodide was found to be crucial in the battery's initial formation and performance. Research in this area focuses on optimizing the composition of such composite electrolytes to enhance ionic conductivity and stability. A study on gelatin-based polymer electrolytes used LiI·2H₂O as an ionic source to create materials for application in solar cells. usp.br

Solvents for Biomass Processing: LiI·2H₂O is recognized as a molten salt hydrate (B1144303) capable of dissolving cellulose, a key component of lignocellulosic biomass. semanticscholar.orgkobe-u.ac.jp This capability opens avenues for its use in biorefineries to produce biofuels and other valuable chemicals from renewable resources. Future work will likely focus on understanding the dissolution mechanism at a molecular level and optimizing the process for industrial scalability, aiming to develop more environmentally sustainable alternatives to conventional polymer processing. kobe-u.ac.jp

Perovskite Solar Cells and Photocatalysts: The addition of lithium halides, including derivatives of lithium iodide, has been shown to influence the properties of materials for photovoltaic applications. Research has noted the use of this compound in the context of perovskite solar cells and in the preparation of modified graphitic carbon nitrides for photocatalysis. grafiati.comnih.gov Advanced designs may incorporate LiI·2H₂O to modulate crystal growth, passivate defects, and enhance charge transport in perovskite films, or to act as a dopant or surface modifier in photocatalytic systems for environmental remediation. researchgate.net

Deep Eutectic Solvents (DESs): LiI·2H₂O can form deep eutectic solvents, which are mixtures that have a significantly lower melting point than their individual components. researchgate.net A 1:1 eutectic of this compound and water exhibits a freezing point depression of 116 K. researchgate.net These designer solvents are being explored for a wide range of applications, including as electrolytes and as media for chemical synthesis. Research is aimed at discovering new DES compositions involving LiI·2H₂O and characterizing their physicochemical properties to tailor them for specific applications.

Table 1: Applications of this compound in Advanced Materials


Exploration of Novel Interfacial Engineering Strategies

The interface between components, particularly in electrochemical devices, is critical to performance and longevity. The unique properties of this compound, specifically the presence of water molecules, offer novel strategies for engineering these interfaces.

A primary focus is on the Solid Electrolyte Interphase (SEI) in lithium batteries, a passivation layer that forms on the anode surface from electrolyte decomposition. acs.orgchemrxiv.org The stability and composition of the SEI are paramount for preventing dendrite growth and ensuring battery safety and cycle life. acs.orgnih.gov

One emerging strategy involves the deliberate use of hydrated species to form a modified SEI. Research on self-forming Li/I₂ batteries has suggested that using a hydrated lithium iodide starting composite can form a hydrated SEI layer. osti.gov This hydrated interface was shown to reduce the occurrence of "soft shorts," which are precursors to catastrophic cell failure. osti.gov Future research will explore how the water of hydration in LiI·2H₂O participates in the SEI formation chemistry. The goal is to create an in-situ formed SEI that is mechanically robust and possesses favorable ionic transport properties, potentially by forming specific inorganic components like Li₂O, which has a high shear modulus. nih.gov

Another avenue of exploration is the use of LiI·2H₂O as an electrolyte additive. Additives are a common strategy to reinforce the SEI layer. nih.gov The iodide and water components from LiI·2H₂O could influence the chemical reactions at the electrode surface, leading to the formation of a more stable and protective SEI layer enriched with specific lithium salts, such as lithium oxalate, known for enhancing electrolyte stability. acs.org

Integration of Multi-Modal Characterization Techniques for In-Situ Studies

Understanding the dynamic processes involving this compound at interfaces requires advanced characterization techniques that can provide real-time information during device operation (in-situ or operando studies). oup.com The integration of multiple analytical methods, known as multi-modal characterization, is a powerful paradigm for gaining a comprehensive picture of structural and chemical evolution. azom.comacs.org

Future research will increasingly rely on a suite of sophisticated techniques to probe systems containing LiI·2H₂O:

Operando Electron Microscopy: Techniques like operando Scanning Transmission Electron Microscopy (STEM) can directly visualize morphological changes, such as the deposition of lithium and the growth of the SEI layer at the electrode/electrolyte interface in real-time. oup.com This would be invaluable for studying how LiI·2H₂O influences dendrite formation.

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM): This method allows for 3D reconstruction of the electrode and interface structure. azom.com It can be used to observe how degradation processes, such as particle fragmentation, occur, particularly at the electrode-electrolyte interface where LiI·2H₂O would be most active. azom.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Unlike many other techniques, TOF-SIMS is highly sensitive to light elements like lithium. azom.com It can be used to create a nanoscale elemental map of lithium distribution, which is crucial for tracking the transport of ions from LiI·2H₂O and their incorporation into the SEI. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for studying ionic mobility and structural changes in bulk solids and at electrochemical interfaces. jcesr.org It can be employed to identify the local chemical environments of lithium and understand how the presence of LiI·2H₂O affects the transport mechanisms within an electrolyte or at an interface.

By combining these techniques, researchers can correlate electrochemical performance with the evolving physical and chemical states of the system, providing unprecedented insights into the role of this compound. azom.comjcesr.org

Development of High-Fidelity Computational Models for Complex Interactions

Complementing experimental studies, high-fidelity computational modeling is essential for understanding the complex interactions of this compound at the atomic and molecular levels. Future research will focus on developing and applying advanced simulation techniques to predict material properties and reaction mechanisms.

Density Functional Theory (DFT): DFT calculations are a cornerstone of computational materials science. They can be used to model the fundamental properties of LiI·2H₂O, including its crystal structure and its interactions with other molecules. researchgate.net Future models will aim to predict the activation energies of different reaction pathways, for example, the decomposition of electrolyte components in the presence of LiI·2H₂O at an electrode surface. This can help elucidate how it influences SEI formation.

Automated Reaction Mechanism Generation: Software platforms like the Reaction Mechanism Generator (RMG) are being extended to automatically generate complex reaction networks for electrochemical systems, such as SEI formation. chemrxiv.org By incorporating thermochemical and kinetic data for lithiated and hydrated species, these tools can explore a vast number of potential reactions to identify the most probable pathways for SEI growth and evolution in electrolytes containing LiI·2H₂O. chemrxiv.org

Table 2: Computational Approaches for Studying this compound


Sustainable Synthesis and Recycling Methodologies for this compound

As the use of lithium compounds expands, developing sustainable methods for their synthesis and recycling is imperative to minimize environmental impact and ensure resource security.

Sustainable Synthesis: The principles of green chemistry provide a framework for designing more environmentally benign synthesis routes. researchgate.net The conventional preparation of this compound involves crystallization from a concentrated aqueous solution of lithium iodide. researchgate.net While using water as a solvent is advantageous, future research could focus on using lithium sources derived from recycled materials or renewable feedstocks. The goal is to develop processes that minimize energy consumption, avoid hazardous reagents, and maximize atom economy.

Recycling Methodologies: The recycling of lithium-ion batteries is a major focus, with two primary routes being pyrometallurgy and hydrometallurgy. jongia.comacs.orgosti.gov

Pyrometallurgy involves high-temperature smelting to reduce metal oxides to a mixed metal alloy. acs.orgmdpi.com However, lithium often ends up in the slag and is not typically recovered. osti.gov

Hydrometallurgy uses aqueous solutions, typically acids, to leach and dissolve metals from spent battery materials. jongia.comacs.orgmdpi.com The dissolved metals can then be selectively precipitated or extracted. acs.org This route is more promising for recovering lithium.

Future research will aim to adapt hydrometallurgical processes to efficiently recover both lithium and iodide from waste streams. This could involve developing selective leaching agents and extraction processes that allow for the separation of lithium and iodide from other battery components. The final step would be the regeneration of high-purity lithium iodide, which can then be recrystallized as the dihydrate for reuse in new materials and devices, thus closing the materials loop. Emerging electro-hydrometallurgical methods, which use electricity to selectively recover metals, could offer a more energy-efficient and sustainable approach. aquametals.com

Q & A

Q. What are the established methods for synthesizing lithium iodide dihydrate (LiI·2H₂O) with high purity for laboratory use?

this compound is typically synthesized by reacting lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) with hydroiodic acid (HI) in aqueous solution, followed by controlled crystallization under reduced humidity. The stoichiometric ratio and temperature must be optimized to avoid over-hydration (e.g., trihydrate formation). Post-synthesis, vacuum drying at 40–50°C ensures removal of excess water while retaining the dihydrate structure. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm purity and hydration state .

Q. How can researchers distinguish this compound from other hydrates (e.g., trihydrate) using spectroscopic techniques?

Vibrational spectroscopy (FTIR/Raman) and solid-state NMR are effective for differentiation. The O–H stretching frequencies in FTIR (3,000–3,600 cm⁻¹) vary with hydration state due to hydrogen-bonding differences. For NMR, the proton chemical shifts in the dihydrate structure (δ ≈ 1.5–2.0 ppm for coordinated water) differ from trihydrate due to distinct hydrogen-bond networks. XRD further resolves structural differences, as the dihydrate crystallizes in a monoclinic system, contrasting with trihydrate’s orthorhombic lattice .

Q. What are the key stability considerations when storing this compound for experimental use?

LiI·2H₂O is hygroscopic and susceptible to oxidation in air, leading to iodine liberation (evident via yellow discoloration). Storage in argon-filled desiccators with silica gel is recommended. Long-term stability assessments should include periodic TGA to monitor water loss and iodometric titration to quantify iodide oxidation to I₂. Contamination by CO₂ can form lithium carbonate; thus, inert-atmosphere gloveboxes are preferred for handling .

Advanced Research Questions

Q. How do hydration-induced structural changes in this compound affect its ionic conductivity in solid-state electrolyte applications?

The dihydrate’s ionic conductivity is influenced by water-mediated Li⁺ mobility. Quasi-elastic neutron scattering (QENS) and impedance spectroscopy reveal that water molecules act as plasticizers, lowering activation energy for Li⁺ transport. However, excessive hydration (e.g., trihydrate formation) disrupts the conduction pathway due to increased crystallographic disorder. Computational studies (DFT/MD simulations) further correlate Li⁺ coordination geometry (octahedral vs. tetrahedral) with conductivity anomalies .

Q. What experimental strategies resolve contradictions in reported lattice parameters for this compound across studies?

Discrepancies in lattice parameters (e.g., unit cell volume variations >5%) often arise from differing hydration levels or impurities. To mitigate this:

  • Use synchrotron XRD with Rietveld refinement to achieve sub-Å resolution.
  • Pair with Karl Fischer titration to quantify residual water content.
  • Compare with neutron diffraction data to resolve hydrogen positions, which are poorly resolved in X-ray studies.
    Cross-validation with computational models (e.g., density functional theory) can reconcile experimental and theoretical lattice constants .

Q. How can researchers design experiments to probe the role of water molecules in the catalytic activity of this compound in organic synthesis?

Controlled dehydration-rehydration cycles coupled with kinetic studies (e.g., in aldol condensation reactions) isolate water’s role. Isotopic labeling (D₂O or H₂¹⁸O) in reaction media helps track water participation via mass spectrometry or Raman spectroscopy. In situ X-ray absorption spectroscopy (XAS) at the Li K-edge can monitor coordination changes during catalysis. Comparative studies with anhydrous LiI identify hydration-specific activation pathways .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace iodine impurities in this compound samples?

A two-step approach is advised:

Iodometric titration : Dissolve LiI·2H₂O in degassed water, add excess Na₂S₂O₃, and back-titrate with KIO₃ to quantify I⁻ and I₂.

ICP-MS or ion chromatography : Detect iodide (m/z = 127) and iodate (IO₃⁻) at ppb levels. Calibrate with certified reference materials (CRMs) to account for matrix effects. Cross-check with XPS to identify surface-oxidized iodine species .

Q. How should researchers address discrepancies in thermal decomposition profiles of this compound observed via TGA-DSC?

Divergent decomposition temperatures (e.g., 80–120°C for water loss) may stem from heating rate variations or sample morphology. Standardize protocols:

  • Use slow heating rates (2°C/min) under inert gas (N₂/Ar).
  • Compare with dynamic vapor sorption (DVS) to correlate mass loss with humidity.
  • Pair with high-resolution mass spectrometry (HRMS) to detect gaseous decomposition byproducts (e.g., HI, I₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.